molecular formula C9H14O2 B15296795 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid

5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B15296795
M. Wt: 154.21 g/mol
InChI Key: CMISKJNMLQUXEF-UHFFFAOYSA-N
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Description

5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid (CAS 154726-27-9) is a high-value, strained bicyclic building block of significant interest in organic and medicinal chemistry. It features the bicyclo[2.1.1]hexane scaffold, a structure known for its bond angle deformation and strain, which is useful in studying molecular structure-activity relationships . This compound serves as a versatile synthetic intermediate; for instance, it can be synthesized via the nitrous acid deamination of a bridgehead amino alcohol, 1-amino-3,3-dimethylbicyclo[2.2.1]heptan-2-ol, followed by oxidation of the resulting 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxaldehyde . The carboxylic acid functional group provides a handle for further chemical transformations, allowing researchers to create amides, esters, or reduce it to other functionalities. Its primary research applications include use as a rigid scaffold in probe and drug discovery, particularly for creating stereochemically defined, three-dimensional fragments, and as a core structure in material science. The compound has a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-8(2)6-3-4-9(8,5-6)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

CMISKJNMLQUXEF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, which facilitates the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of photochemistry and cycloaddition reactions can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols for esterification, amines for amidation

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of esters, amides, and other derivatives

Scientific Research Applications

5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bicyclic structure may allow it to fit into enzyme active sites or interact with receptors in a unique manner, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the dimethyl groups, which may affect its reactivity and applications.

    5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane: Contains a vinyl group, which can participate in additional types of chemical reactions.

Uniqueness

5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its dimethyl substitution, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for exploring new chemical space and developing novel materials.

Biological Activity

5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is characterized by a bicyclo[2.1.1] framework with two methyl groups at the 5-position and a carboxylic acid functional group at the 1-position. Its molecular formula is C9H14O2C_9H_{14}O_2 with a molecular weight of approximately 154.209 g/mol .

Synthesis Methods

Several methods have been developed for synthesizing 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid, including:

  • Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the bicyclic structure.
  • Functional Group Transformations : Modifying existing compounds through various organic reactions to introduce the carboxylic acid group.

These methods allow for the production of this compound in varying yields and purities depending on the conditions employed .

Biological Activity

The biological activity of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is still under investigation, but several studies suggest potential applications in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar bicyclic structures may exhibit antimicrobial properties.
  • Anti-inflammatory Effects : The carboxylic acid group may interact with biological targets involved in inflammation pathways.

Study 1: Antimicrobial Properties

A study conducted on structurally related bicyclic compounds demonstrated notable antimicrobial activity against various bacterial strains, suggesting that 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid could possess similar effects .

Study 2: Inflammation Pathways

Research examining the interaction of bicyclic compounds with inflammatory mediators showed that modifications at the carboxylic position could enhance anti-inflammatory activity . This indicates a potential therapeutic role for 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid in treating inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
4-formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acidC10H14O3Contains a formyl group enhancing reactivity
(1S)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acidC9H14O2Stereoisomer differing in configuration

This table illustrates how structural variations influence biological activity and reactivity profiles among related compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from simpler bicyclic precursors. For example, cyclization of substituted cyclohexane derivatives under acidic or basic conditions is common. Optimization includes:

  • Temperature control : Maintaining 0–5°C during carboxylation to avoid side reactions (e.g., decarboxylation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Lewis acids like BF₃·OEt₂ improve yield in cyclization steps .
    • Validation : Purity is confirmed via HPLC (>98%) and NMR (e.g., absence of unreacted starting material signals) .

Q. Which analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

  • Structural elucidation :

  • X-ray crystallography : Resolves bicyclic geometry and substituent positions (e.g., bond angles like C–O–C ≈ 110°) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify methyl groups (δ ~1.2 ppm for CH₃) and carboxyl protons (δ ~12 ppm) .
    • Stereochemical analysis : Chiral HPLC or circular dichroism (CD) verifies enantiomeric purity, particularly if asymmetric synthesis is employed .

Advanced Research Questions

Q. How do substituent variations on the bicyclo[2.1.1]hexane core influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., fluorine at position 4) enhance metabolic stability but may reduce solubility .
  • Hydrophilic substituents (e.g., hydroxymethyl) improve binding to polar targets (e.g., enzymes) but require esterification for membrane permeability .
  • Comparative data : Ethyl ester derivatives show higher antimicrobial activity than methyl analogs due to increased lipophilicity .
    • Experimental Design : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to map substituent effects .

Q. What strategies resolve contradictions in reported bioactivity data for bicyclo[2.1.1]hexane derivatives?

  • Root causes : Discrepancies often arise from impurities, stereochemical variability, or assay conditions.
  • Solutions :

  • Orthogonal assays : Validate activity across multiple platforms (e.g., fluorescence-based vs. radiometric assays) .
  • Purity reassessment : Use LC-MS to detect trace contaminants (e.g., <0.5% unreacted intermediates) .
  • Computational modeling : MD simulations predict conformational stability under physiological conditions .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Asymmetric catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) control stereochemistry during cyclization .
  • Case study : A reported method using (R)-BINAP–ruthenium complexes achieves >90% enantiomeric excess (ee) in hydrogenation steps .
  • Validation : Chiral SFC (supercritical fluid chromatography) confirms ee, while NOESY NMR identifies spatial arrangements of substituents .

Q. What computational tools predict the reactivity of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid in novel reactions?

  • DFT calculations : Model transition states for carboxylation or ring-opening reactions (e.g., activation energies ~25 kcal/mol) .
  • Retrosynthetic software : Tools like Synthia propose feasible pathways using known bicyclic building blocks .
  • Docking studies : Predict interactions with biological targets (e.g., binding affinity ΔG ≈ −8.5 kcal/mol for protease inhibition) .

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